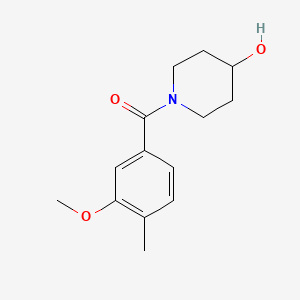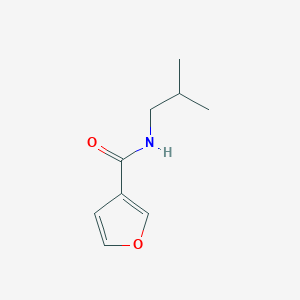
(4-Hydroxypiperidin-1-yl)-(3-methoxy-4-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxypiperidin-1-yl)-(3-methoxy-4-methylphenyl)methanone, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It is known for its potent stimulant effects and has been associated with a high risk of addiction and abuse. In recent years, MDPV has gained significant attention from researchers due to its potential therapeutic applications in various fields.
Mecanismo De Acción
(4-Hydroxypiperidin-1-yl)-(3-methoxy-4-methylphenyl)methanone acts as a potent stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It achieves this effect by binding to the dopamine and norepinephrine transporters and inhibiting their reuptake, leading to an increase in extracellular levels of these neurotransmitters. This compound also binds to the serotonin transporter and inhibits its reuptake, leading to an increase in extracellular serotonin levels. These effects result in a surge of euphoria, energy, and alertness.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, leading to potential cardiovascular complications. It also causes vasoconstriction, leading to reduced blood flow to vital organs. This compound has been shown to have a high potential for addiction and abuse, leading to potential psychological and behavioral changes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Hydroxypiperidin-1-yl)-(3-methoxy-4-methylphenyl)methanone has several advantages and limitations for lab experiments. It is a potent stimulant that can be used to study the effects of dopamine, norepinephrine, and serotonin on the brain. It can also be used to study the potential therapeutic applications of this compound in various fields. However, this compound has a high potential for addiction and abuse, which limits its use in lab experiments. It also has potential cardiovascular complications, which may affect the interpretation of the results.
Direcciones Futuras
There are several future directions for the study of (4-Hydroxypiperidin-1-yl)-(3-methoxy-4-methylphenyl)methanone. One direction is to study the potential therapeutic applications of this compound in the treatment of depression, anxiety, and ADHD. Another direction is to study the potential cardiovascular complications of this compound and develop strategies to mitigate these effects. Further research is also needed to understand the mechanism of action of this compound and its interactions with various neurotransmitter systems. Finally, future research should focus on developing safer and more effective alternatives to this compound for lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic cathinone that has gained significant attention from researchers due to its potential therapeutic applications in various fields. It is synthesized through various methods, including the Leuckart reaction, reductive amination, and Mannich reaction. This compound acts as a potent stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It has various biochemical and physiological effects on the body, including potential cardiovascular complications and a high potential for addiction and abuse. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
(4-Hydroxypiperidin-1-yl)-(3-methoxy-4-methylphenyl)methanone can be synthesized through various methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The Leuckart reaction involves the reaction of piperidine with 3,4-methylenedioxyphenyl-2-propanone in the presence of formic acid and ammonium formate. The reductive amination method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with piperidine and sodium borohydride. The Mannich reaction involves the reaction of piperidine, formaldehyde, and 3,4-methylenedioxyphenyl-2-propanone. These methods have been optimized for the synthesis of this compound with high purity and yield.
Aplicaciones Científicas De Investigación
(4-Hydroxypiperidin-1-yl)-(3-methoxy-4-methylphenyl)methanone has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and toxicology. It has been shown to interact with various neurotransmitter systems, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, reward, and motivation. This compound has also been shown to have potential applications in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
(4-hydroxypiperidin-1-yl)-(3-methoxy-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10-3-4-11(9-13(10)18-2)14(17)15-7-5-12(16)6-8-15/h3-4,9,12,16H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYCGDJEJFXBOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Azetidin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7503692.png)
![4-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]piperazin-2-one](/img/structure/B7503699.png)
![N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503707.png)


![[4-[(2-Chlorophenyl)methoxy]-3,5-diiodophenyl]methanol](/img/structure/B7503740.png)

![(4-Hydroxypiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7503758.png)
![N-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503771.png)
![N-benzyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7503774.png)
![N-methyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503786.png)

![Furan-3-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7503795.png)
![[4-(4-Aminoquinazolin-2-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B7503799.png)
